N-Methylcyclohexanamine hbr
Overview
Description
N-Methylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C7H15N. It is a secondary aliphatic amine, where the nitrogen atom is bonded to a methyl group and a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylcyclohexanamine can be synthesized through several methods. One common method involves the hydrogenation of methylaniline over a supported nickel catalyst. Another method includes the reaction of cyclohexanone with methylamine under hydrogenation conditions . Additionally, cyclohexylamine can react with methanol over copper, zinc, or copper-calcium catalysts to produce N-Methylcyclohexanamine .
Industrial Production Methods
In industrial settings, N-Methylcyclohexanamine is typically produced by the hydrogenation of methylaniline or by the reaction of cyclohexanone with methylamine. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: N-Methylcyclohexanamine can participate in substitution reactions where the methyl or cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce simpler amines.
Scientific Research Applications
N-Methylcyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N-Methylcyclohexanamine involves its interaction with various molecular targets. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in acid-base reactions and form salts with acids. Additionally, its aliphatic nature enables it to interact with hydrophobic regions of biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Methylaniline: Contains a benzene ring instead of a cyclohexyl group.
N,N-Dicyclohexylmethylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
N-Methylcyclohexanamine is unique due to its specific combination of a cyclohexyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-methylcyclohexanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c1-8-7-5-3-2-4-6-7;/h7-8H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVPHKNSGVHIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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